

Synthesis of Ethyl cyanoglyoxylate-2-oxime from ethyl cyanoacetate

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Compound of Interest

Compound Name: Ethyl cyanoglyoxylate-2-oxime

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Application Note: Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known as Oxyma, is a vital reagent in the field of organic synthesis, particularly in peptide chemistry.[1][2] It serves as a highly effective and non-explosive alternative to traditional coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[1][2][3] Its primary application is as an additive in carbodiimide-mediated amide bond formation, where it enhances coupling efficiency while minimizing racemization.[1][3] The synthesis of **Ethyl cyanoglyoxylate-2-oxime** is achieved through the nitrosation of ethyl cyanoacetate using sodium nitrite in an acidic medium.[2] This application note provides a detailed protocol for the synthesis, purification, and characterization of **Ethyl cyanoglyoxylate-2-oxime**.

Chemical Properties and Structure

- Molecular Formula: $C_5H_6N_2O_3$ [1]
- Molecular Weight: 142.11 g/mol [1]
- Appearance: Light yellow crystals or chunks.[1][4]
- Melting Point: 130-132 °C[1][5]

- Solubility: Slightly soluble in DMSO and methanol.[1] Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[2]
- Storage: Store at +2°C to +8°C to maintain stability.[1][5]

Data Summary

The following table summarizes the quantitative data for the synthesis of **Ethyl cyanoglyoxylate-2-oxime** from ethyl cyanoacetate.

Parameter	Value	Reference
Reactants		
Ethyl Cyanoacetate	1.0 kg (8.84 mol)	[5][6]
Sodium Nitrite	0.735 kg (10.65 mol)	[5][6]
Acetic Acid	0.70 kg (11.66 mol)	[5][6]
Water	0.80 L	[5][6]
Reaction Conditions		
Initial Temperature	0-50 °C (controlled)	[5][6]
Reaction Temperature	23-27 °C	[5][6]
Reaction Time	1 hour at 23-27 °C, then monitored	[5][6]
Work-up & Purification		
Extraction Solvent	Ethyl Acetate (5 x 1.5 L)	[6]
Washing Solutions	10% Sodium Bicarbonate (2 x 1.25 L)	[5][6]
Saturated Brine (1.25 L)	[5][6]	
Crystallization Solvent	Cyclohexane (3.0 L)	[5][6]
Product		
Yield	1.14 kg (91.2%)	[5][6]
Purity (HPLC)	99.82%	[5][6]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Ethyl cyanoglyoxylate-2-oxime**.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of **Ethyl cyanoglyoxylate-2-oxime**.^{[5][6]}

Materials:

- Ethyl cyanoacetate ($C_5H_7NO_2$)
- Sodium nitrite ($NaNO_2$)
- Glacial acetic acid (CH_3COOH)
- Water (H_2O)
- Ethyl acetate ($C_4H_8O_2$)
- 10% Sodium bicarbonate solution ($NaHCO_3$)
- Saturated brine ($NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Cyclohexane (C_6H_{12})

Equipment:

- Round-bottom flask of appropriate size

- Stirring plate and stir bar
- Thermometer
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum oven

Procedure:

- **Reaction Setup:** In a suitable round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L).^{[5][6]}
- **Addition of Acetic Acid:** Cool the suspension in an ice bath. Slowly add glacial acetic acid (0.70 kg, 11.66 mol) to the suspension via an addition funnel.^{[5][6]} The rate of addition should be controlled to maintain the reaction temperature between 0-50°C.^{[5][6]}
- **Reaction:** After the addition is complete, slowly raise the reaction temperature to 23-27°C over a period of 1 hour.^{[5][6]} Continue to stir the reaction mixture at this temperature for an additional hour.^{[5][6]}
- **Monitoring:** Monitor the consumption of ethyl cyanoacetate using an appropriate method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the completion of the reaction.^[6]
- **Extraction:** Once the reaction is complete, extract the reaction mixture with ethyl acetate (5 x 1.5 L).^[6]

- Washing: Combine the organic layers and wash sequentially with a 10% sodium bicarbonate solution (2 x 1.25 L) and then with saturated brine (1.25 L).[\[5\]](#)[\[6\]](#)
- Drying: Dry the organic layer over anhydrous sodium sulfate and filter.[\[5\]](#)[\[6\]](#)
- Solvent Removal: Remove the solvent by distillation under reduced pressure at a temperature of 40-45°C.[\[5\]](#)[\[6\]](#)
- Crystallization: The resulting solid is then stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes.[\[5\]](#)[\[6\]](#)
- Isolation and Drying: Filter the solid product and dry it in a vacuum oven at 40-45°C to yield **ethyl cyanoglyoxylate-2-oxime**.[\[5\]](#)[\[6\]](#)

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Ethyl cyanoglyoxylate-2-oxime** is classified as harmful and an irritant.[\[1\]](#) Avoid inhalation, ingestion, and skin contact.[\[1\]](#)
- In case of contact, wash the affected area thoroughly with water.[\[4\]](#)
- Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of **Ethyl cyanoglyoxylate-2-oxime** from ethyl cyanoacetate via nitrosation is a robust and high-yielding process. The detailed protocol provided in this application note allows for the safe and efficient production of this important reagent for peptide synthesis and other applications in drug development and chemical research.

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